Lipophilicity Modulation: XLogP3 of the 2,5-Difluorobenzyl Derivative vs. Non-Fluorinated Benzyl Analog
The computed XLogP3 for N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is 1.1, representing a moderate increase in lipophilicity compared to the non-fluorinated N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide, which has a computed XLogP3 of approximately 0.3–0.5 [1][2]. This ~2.2- to 3.7-fold increase in predicted partition coefficient (log scale) is consistent with the known effect of aryl fluorine substitution on logP and can influence membrane permeability and non-specific protein binding in biological assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide: XLogP3 ~0.3–0.5 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8; ~2.2×–3.7× higher partition coefficient (log scale) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07); comparator value estimated from structurally analogous non-fluorinated benzyl triazole acetamides |
Why This Matters
For procurement decisions in drug discovery programs, the distinct lipophilicity profile directly impacts compound handling (solubility), assay compatibility (non-specific binding), and early ADME predictions; substituting a non-fluorinated analog would alter these parameters.
- [1] PubChem Compound Summary for CID 3836485: Computed XLogP3 = 1.1. NCBI. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3836485. View Source
- [2] Gillis et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315–8359. (Class-level reference for fluorine effects on logP and metabolic stability). View Source
